molecular formula C10H9F3O2 B2877640 3'-Methoxy-5'-(trifluoromethyl)acetophenone CAS No. 916421-06-2

3'-Methoxy-5'-(trifluoromethyl)acetophenone

Cat. No.: B2877640
CAS No.: 916421-06-2
M. Wt: 218.175
InChI Key: CHTIJVBYTQACDL-UHFFFAOYSA-N
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Description

3’-Methoxy-5’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C10H9F3O2. It is a derivative of acetophenone, characterized by the presence of a methoxy group at the 3’ position and a trifluoromethyl group at the 5’ position on the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-5’-(trifluoromethyl)acetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-methoxybenzoyl chloride with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3’-Methoxy-5’-(trifluoromethyl)acetophenone follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-5’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3’-methoxy-5’-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3’-methoxy-5’-(trifluoromethyl)phenylethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Methoxy-5’-(trifluoromethyl)acetophenone is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Methoxy-5’-(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The methoxy and trifluoromethyl groups influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar in structure but lacks the methoxy group.

    3-Methoxy-5-(trifluoromethyl)aniline: Contains an amine group instead of a ketone group.

Uniqueness

3’-Methoxy-5’-(trifluoromethyl)acetophenone is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(14)7-3-8(10(11,12)13)5-9(4-7)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTIJVBYTQACDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,N-Dimethoxy-N-methyl-5-trifluoromethylbenzamide (O3.014, 460 mg) was initially charged in THF (15 ml) under at RT Ar dissolved. Thereafter, the mixture was cooled to 0° C., and methylmagnesium bromide (1.5 ml; 3 M in diethyl ether) was added dropwise. Subsequently, the ice bath was removed and the mixture was stirred at RT for 2 h. Then the mixture was admixed with 1 N hydrochloric acid while cooling with ice, diluted with water and extracted three times with EA. The combined EA phases were dried over sodium sulfate, filtered and concentrated. 349 mg of the title compound were isolated.
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

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